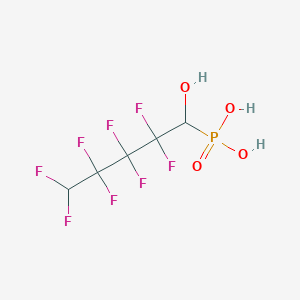

(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid

Description

(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid is a fluorinated organophosphorus compound characterized by a pentyl chain with eight fluorine atoms and a terminal hydroxyl group bonded to a phosphonic acid moiety. Its molecular structure combines high electronegativity from fluorine substituents with the hydrophilic properties of the hydroxyl and phosphonic acid groups. This unique balance makes it suitable for applications requiring chemical stability, surface activity, and proton conductivity, such as in fuel-cell membranes or corrosion-resistant coatings .

Properties

IUPAC Name |

(2,2,3,3,4,4,5,5-octafluoro-1-hydroxypentyl)phosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F8O4P/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)18(15,16)17/h1-2,14H,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDTZELUHOABQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(O)P(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F8O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501348169 | |

| Record name | (2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125340-51-4 | |

| Record name | (2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid typically involves the reaction of (2,2,3,3,4,4,5,5-Octafluoro-1-pentanol) with phosphonic acid derivatives. One common method includes the use of a phosphonic acid chloride in the presence of a base to facilitate the formation of the phosphonic acid ester, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The phosphonic acid group can be reduced to phosphine derivatives under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl lithium or Grignard reagents are employed for substitution reactions.

Major Products

The major products formed from these reactions include fluorinated ketones, phosphine derivatives, and substituted fluorinated compounds .

Scientific Research Applications

(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of fluorinated organic compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique fluorinated structure.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.

Mechanism of Action

The mechanism by which (2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Differences

The compound is distinguished from related fluorinated phosphonates by its hydroxyl group and fully fluorinated pentyl chain (Table 1). Key structural analogs include:

- Phosphoric acid, ethyl bis(2,2,3,3,4,4,4-heptafluorobutyl) ester : Lacks a hydroxyl group and features shorter, partially fluorinated chains.

- Phosphonic acid, methyl 2,2,3,3,4,4,5,5-octafluoropentyl ester : Replaces the hydroxyl group with a methyl ester, reducing hydrophilicity.

- Phosphoric acid, dimethyl 2,2,3,3,4,4,5,5-octafluoropentyl ester: Contains two methyl ester groups, further diminishing proton-donor capacity .

Table 1: Structural Comparison of Fluorinated Phosphonates

| Compound Name | Fluorine Atoms | Hydroxyl Group | Ester Groups |

|---|---|---|---|

| Target Compound | 8 | Yes | 0 |

| Ethyl bis(heptafluorobutyl) phosphate ester | 7 | No | 2 (ethyl) |

| Methyl octafluoropentyl phosphonate | 8 | No | 1 (methyl) |

| Dimethyl octafluoropentyl phosphate ester | 8 | No | 2 (methyl) |

Physicochemical Properties

- Thermal Stability : The fully fluorinated pentyl chain enhances thermal resistance compared to partially fluorinated analogs (e.g., heptafluorobutyl derivatives), as fluorine substitution reduces chain mobility and oxidative degradation .

- Hydrophilicity : The hydroxyl group increases water affinity relative to esterified analogs. This improves proton conductivity in hydrated environments, a critical factor for fuel-cell membranes .

- Acidity : The phosphonic acid group (pKa ~2–3) provides stronger acidity than esterified derivatives, enabling efficient proton donation in conductive media .

Table 2: Proton Conductivity of Selected Fluorinated Phosphonates

| Compound | Proton Conductivity (S/cm, 80°C) | Hydration Dependence | Dominant Transport Mechanism |

|---|---|---|---|

| Target Compound | 0.08–0.12 | Moderate | Grotthuss |

| Methyl octafluoropentyl phosphonate | 0.02–0.04 | High | Vehicle |

| Ethyl bis(heptafluorobutyl) phosphate | 0.03–0.05 | High | Vehicle |

Biological Activity

(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid is a fluorinated compound with unique properties that have garnered attention in various scientific fields. This article explores its biological activity, focusing on its potential applications and effects observed in research studies.

- Molecular Formula : C5H4F8O

- Molecular Weight : 232.07 g/mol

- CAS Number : 355-80-6

- InChI Key : JUGSKHLZINSXPQ-UHFFFAOYSA-N

This compound is characterized by its octafluorinated structure which contributes to its hydrophobicity and potential interactions with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

-

Cellular Interactions :

- Studies have indicated that fluorinated compounds can influence cellular processes due to their unique chemical properties. The octafluorinated structure may interact with lipid membranes and proteins differently compared to non-fluorinated analogs.

-

Antimicrobial Properties :

- Preliminary investigations suggest that fluorinated phosphonic acids exhibit antimicrobial activity. This is particularly relevant in the development of new antimicrobial agents as resistance to existing drugs increases.

- Nanomaterial Synthesis :

Case Study 1: Synthesis of Nanocrystals

In a study conducted by researchers at Thermo Scientific, this compound was employed as a cosurfactant during the synthesis of Ag2S nanocrystals. The resulting nanocrystals exhibited a characteristic surface plasmon resonance absorption at 330 nm. This property is crucial for applications in sensors and photothermal therapy .

Case Study 2: Antimicrobial Efficacy

A study published in PubMed examined the antimicrobial efficacy of various fluorinated compounds including phosphonic acids. Results indicated that these compounds showed significant inhibitory effects against a range of bacterial strains. The mechanism was attributed to the disruption of bacterial membrane integrity due to the unique interactions facilitated by the fluorinated groups .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.